6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid
Description
The compound 6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid is a thiomorpholine derivative featuring a 4-bromophenyl-substituted amide group at position 6 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₃H₁₃BrN₂O₄S, with a molecular weight of 385.22 g/mol. The 4-bromophenyl group may enhance lipophilicity and binding affinity in biological systems, while the carboxylic acid group could facilitate solubility or act as a hydrogen-bond donor.
Properties
IUPAC Name |
6-[2-(4-bromoanilino)-2-oxoethyl]-5-oxothiomorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c14-7-1-3-8(4-2-7)15-11(17)5-10-12(18)16-9(6-21-10)13(19)20/h1-4,9-10H,5-6H2,(H,15,17)(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUZBEOXENUPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a thiol under acidic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of aniline followed by coupling with the thiomorpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid
- Molecular Formula: C₁₁H₈BrNO₃
- Molecular Weight : 282.09 g/mol
- Core Structure : Isoxazole ring (oxygen and nitrogen heteroatoms) vs. thiomorpholine (sulfur and nitrogen).
- Key Differences :
- The isoxazole ring lacks sulfur and has a smaller heterocyclic system, reducing conformational flexibility compared to thiomorpholine.
- The methyl group at position 3 in the isoxazole derivative may sterically hinder interactions compared to the ethyl-amide side chain in the target compound.
- Applications : Isoxazole-carboxylic acid derivatives are often explored as enzyme inhibitors or anti-inflammatory agents due to their electron-deficient rings and hydrogen-bonding capabilities .
3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l)
- Core Structure: Bromothiophene-isoxazole hybrid with a diethylamino-phenyl substituent .
- Key Differences: Incorporates a thiophene ring instead of a phenyl group, altering electronic properties. The diethylamino group enhances basicity, contrasting with the neutral amide and carboxylic acid groups in the target compound.
Physicochemical and Pharmacokinetic Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
